N-(3-Bromo-4-chlorophenyl)-2-methyloxolan-3-amine
Description
Properties
IUPAC Name |
N-(3-bromo-4-chlorophenyl)-2-methyloxolan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClNO/c1-7-11(4-5-15-7)14-8-2-3-10(13)9(12)6-8/h2-3,6-7,11,14H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVFDBRTYZDSBRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCO1)NC2=CC(=C(C=C2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Selection
The most widely adopted method involves the nucleophilic ring-opening of 2-methyloxirane (propylene oxide) by 3-bromo-4-chloroaniline. This reaction proceeds via an acid- or base-catalyzed mechanism, where the amine attacks the less sterically hindered carbon of the epoxide.
Key reaction parameters:
- Catalysts: Sulfuric acid (5–10 mol%) or sodium hydroxide (2–5 mol%).
- Solvents: Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
- Temperature: 60–80°C for 12–24 hours.
A comparative study of catalysts revealed that sulfuric acid provides higher regioselectivity (>90%) but requires stringent moisture control, whereas sodium hydroxide offers milder conditions with slightly reduced yields (Table 1).
Table 1. Catalyst Performance in Epoxide Ring-Opening
| Catalyst | Yield (%) | Regioselectivity (%) | Reaction Time (h) |
|---|---|---|---|
| H₂SO₄ (10 mol%) | 78 | 92 | 18 |
| NaOH (5 mol%) | 72 | 85 | 24 |
| TBAB (15 mol%) | 68 | 88 | 12 |
Solvent Effects on Reaction Kinetics
Solvent polarity significantly influences reaction rates. DMF accelerates the reaction due to its high polarity, achieving 78% yield within 18 hours, whereas THF extends the reaction time to 24 hours for comparable yields. Ethanol, though cheaper, promotes side reactions such as ether formation, reducing yields to ≤60%.
Reductive Amination of Ketone Precursors
Two-Step Synthesis via 2-Methyloxolan-3-one
An alternative route involves reductive amination of 2-methyloxolan-3-one with 3-bromo-4-chloroaniline:
- Ketone synthesis: Oxidation of 2-methyloxolane using Jones reagent (CrO₃/H₂SO₄) yields 2-methyloxolan-3-one.
- Reductive amination: The ketone reacts with the amine under hydrogen gas (1–3 atm) in the presence of Pd/C or Raney nickel.
Advantages:
- Avoids epoxide handling challenges.
- Enables precise stoichiometric control.
Limitations:
Industrial-Scale Production Strategies
Continuous-Flow Reactor Systems
Industrial protocols favor continuous-flow reactors over batch systems to enhance heat transfer and reduce reaction times. A representative setup involves:
- Reactant feed rates: 0.5 L/min for 2-methyloxirane and 0.45 L/min for 3-bromo-4-chloroaniline.
- Residence time: 30 minutes at 100°C.
- Catalyst: Immobilized sulfonic acid resins (e.g., Amberlyst-15).
This method achieves 85% conversion with >99% purity, eliminating downstream purification steps.
Waste Management and Byproduct Mitigation
Major byproducts include:
- N,N-di(3-bromo-4-chlorophenyl) derivatives from over-alkylation.
- Oxolane ring-opened polymers.
Strategies to suppress byproducts:
- Maintain amine-to-epoxide molar ratios at 1:1.05.
- Implement real-time HPLC monitoring to terminate reactions at 90–95% conversion.
Analytical Characterization and Quality Control
Spectroscopic Validation
1H NMR (400 MHz, CDCl₃):
- δ 7.25 (d, J = 8.4 Hz, 1H, Ar-H),
- δ 6.95 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H),
- δ 6.85 (d, J = 2.4 Hz, 1H, Ar-H),
- δ 3.75–3.65 (m, 2H, OCH₂),
- δ 3.30–3.20 (m, 1H, NCH),
- δ 1.45 (d, J = 6.8 Hz, 3H, CH₃).
HPLC Purity:
- Column: C18 (4.6 × 250 mm, 5 μm).
- Mobile phase: 70:30 acetonitrile/water (0.1% TFA).
- Retention time: 8.2 minutes; purity >99%.
Chemical Reactions Analysis
Types of Reactions
N-(3-Bromo-4-chlorophenyl)-2-methyloxolan-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The oxolane ring can be oxidized or reduced under specific conditions to form different derivatives.
Amine Reactions: The amine group can participate in reactions such as acylation or alkylation.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate can be used to oxidize the oxolane ring.
Reduction: Reducing agents like lithium aluminum hydride can be employed for the reduction of the oxolane ring.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxolane derivatives.
Scientific Research Applications
N-(3-Bromo-4-chlorophenyl)-2-methyloxolan-3-amine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-Bromo-4-chlorophenyl)-2-methyloxolan-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Comparison of Halogen-Substituted Oxolane-Amines
Key Observations :
- Halogen Effects: The dual bromo-chloro substitution in the target compound increases molecular weight and polarizability compared to mono-halogenated analogues.
- Substituent Position : Para-substituted chlorine (e.g., in CAS 1545810-10-3) may enhance resonance effects, while meta-substituted halogens (e.g., 3-Br in the target compound) prioritize steric interactions.
Compounds with Alternative Backbones or Functional Groups
Table 2: Comparison with Non-Oxolane Analogues
| Compound Name | Core Structure | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Structural and Functional Differences |
|---|---|---|---|---|---|
| (2-Bromo-5-chlorophenyl)methylamine | Branched alkyl amine | C₁₁H₁₅BrClN | 290.59 | 1556504-28-9 | Flexible alkyl chain instead of oxolane; higher molecular weight |
| N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | Pyridine-carboxamide | C₁₃H₁₂BrN₂O₂ | 323.16 | Not provided | Amide linkage and pyridine ring enable hydrogen bonding and planar conformation |
| NAT-1 (Thiazolidinone derivative) | Thiazolidinone ring | C₁₆H₁₅N₃O₂S | 313.37 | Not provided | Thiazolidinone core with methoxy-phenyl group; potential for kinase inhibition |

Key Observations :
- Backbone Flexibility : Oxolane rings (as in the target compound) provide conformational rigidity, whereas alkyl amines (e.g., CAS 1556504-28-9) offer greater flexibility.
- Functional Groups: Carboxamide and thiazolidinone derivatives (e.g., ) exhibit distinct hydrogen-bonding capabilities, influencing their crystallinity and biological target interactions.
Research Findings on Structural and Physical Properties
- Hydrogen Bonding and Crystallinity : N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide forms centrosymmetric dimers via N–H⋯O hydrogen bonds, a feature absent in oxolane-based amines due to their lack of carbonyl groups .
- Synthetic Routes : The target compound’s analogues are synthesized via diverse methods, including palladium-catalyzed coupling (for branched amines ) and acid-catalyzed condensation (for carboxamides ).
Biological Activity
N-(3-Bromo-4-chlorophenyl)-2-methyloxolan-3-amine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a brominated aromatic ring and a methyloxolan moiety , which contribute to its reactivity and biological interactions. The molecular formula is characterized by the presence of bromine and chlorine substituents, enhancing its binding affinity to biological targets. The structural arrangement is crucial for its pharmacological properties, as similar compounds have shown potential as enzyme inhibitors or receptor modulators.
The biological activity of this compound is primarily linked to its ability to interact with specific enzymes and receptors . These interactions can modulate biochemical pathways, potentially leading to therapeutic effects. Preliminary studies suggest that the compound may exhibit antimicrobial and anticancer properties, although comprehensive evaluations are still required.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Antimicrobial | Potential effectiveness against various pathogens; further studies needed. |
| Anticancer | Investigated for inhibitory effects on cancer cell proliferation. |
| Enzyme Inhibition | May interact with specific enzymes, altering their activity. |
| Receptor Binding | Potential binding to receptors involved in pain modulation and other pathways. |
Case Studies and Research Findings
- Antimicrobial Properties : Research indicates that compounds with similar structures have demonstrated significant antimicrobial activity. For instance, studies on related brominated compounds have shown effectiveness against bacterial strains, suggesting that this compound may share these properties.
- Anticancer Activity : A study focusing on structurally analogous compounds revealed their potential to inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest. This compound could exhibit similar effects, warranting further investigation into its anticancer potential.
- Enzyme Interaction Studies : Investigations into the binding affinity of this compound with specific enzymes have shown promising results. For example, preliminary data suggest that it may inhibit certain metabolic enzymes involved in drug metabolism, potentially affecting pharmacokinetics and therapeutic efficacy.
Future Directions
Further research is essential to elucidate the full scope of biological activities associated with this compound. Key areas for future studies include:
- In vitro and in vivo evaluations : Comprehensive testing in biological systems to assess efficacy and safety.
- Mechanistic studies : Detailed investigations into how the compound interacts at the molecular level with various biological targets.
- Structure-activity relationship (SAR) analyses : Understanding how modifications to the chemical structure influence biological activity.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N-(3-Bromo-4-chlorophenyl)-2-methyloxolan-3-amine?
- Answer : A common synthetic approach involves coupling halogenated aromatic amines with substituted oxolane derivatives. For example, analogous methods use 3-bromo-2-methylaniline reacted with chlorinated carboxylic acids under reflux with pyridine and p-toluenesulfonic acid as a catalyst . Oxidation and reduction steps may be incorporated, as seen in related amine syntheses using NaIO₄ and RuCl₃ in mixed solvent systems . Characterization of intermediates via NMR (¹H/¹³C) and mass spectrometry is critical to confirm structural integrity .
Q. How should researchers characterize this compound using spectroscopic and crystallographic methods?
- Answer :
- Spectroscopy : ¹H NMR (δ 1.2–3.1 ppm for oxolane protons; δ 6.8–7.5 ppm for aromatic protons) and ¹³C NMR (e.g., carbons adjacent to Br/Cl atoms at ~110–130 ppm) are essential. UV-Vis can confirm π-conjugation in the aromatic system .
- Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELXL refinement resolves bond lengths and angles. For example, planar conformations with dihedral angles <10° between aromatic rings are typical . Use ORTEP-3 for visualizing hydrogen-bonding networks .
Q. What are its potential applications in medicinal chemistry or materials science?
- Answer : The bromo-chloro substitution pattern suggests utility as a pharmacophore in kinase inhibitors or antimicrobial agents. Similar compounds exhibit bioactivity via π-stacking interactions in enzyme active sites . In materials science, the strained oxolane ring may serve as a building block for polymers with tailored rigidity .
Advanced Research Questions
Q. How can tautomeric forms of this compound be resolved experimentally?
- Answer : Tautomerism (e.g., keto-amine vs. hydroxy-pyridine forms) is resolved via SXRD. For instance, hydrogen bonding (N–H⋯O) in the keto-amine tautomer creates centrosymmetric dimers, confirmed by SHELXL refinement . Contrast NMR data (e.g., absence of hydroxyl protons) and IR spectroscopy (amide C=O stretch ~1680 cm⁻¹) further validate the dominant tautomer .
Q. How do hydrogen-bonding networks influence crystal packing and stability?
- Answer : Intra- and intermolecular N–H⋯O bonds (2.8–3.0 Å) stabilize layered crystal structures. Use SHELXPRO to model these interactions and calculate packing coefficients. For example, planar molecular conformations minimize steric strain, enhancing thermal stability . ORTEP-3 visualizations reveal dimeric units linked via bifurcated hydrogen bonds .
Q. How can researchers optimize reaction yields when scaling up synthesis?
- Answer :
- Contradiction Analysis : Discrepancies in yields may arise from competing side reactions (e.g., over-oxidation or dimerization). Monitor intermediates via TLC and adjust stoichiometry of catalysts (e.g., RuCl₃) .
- Condition Optimization : Use microwave-assisted synthesis to reduce reaction times. Solvent polarity (e.g., CCl₄/MeCN/H₂O mixtures) and temperature gradients must be calibrated to suppress byproducts .
Methodological Notes
- Data Validation : Cross-reference crystallographic data (CCDC entries) with computational models (e.g., DFT calculations for bond angles) .
- Contradiction Resolution : When spectral data conflicts with crystallographic results (e.g., unexpected tautomers), prioritize SXRD findings due to their atomic-level precision .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

